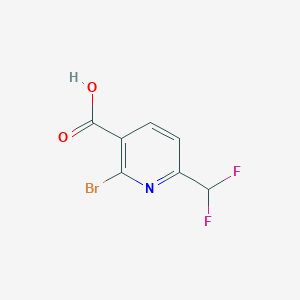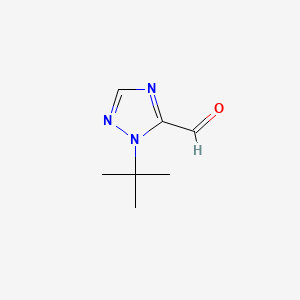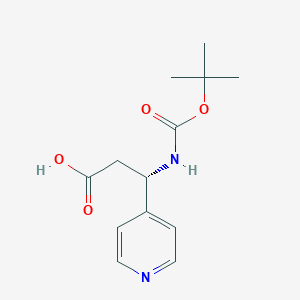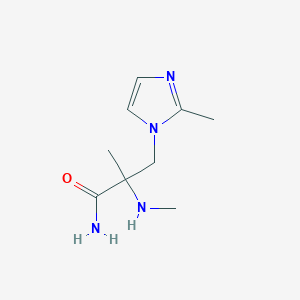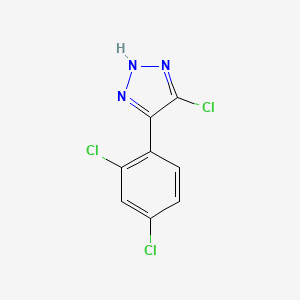
(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, along with bromine and chlorine substituents on the aromatic ring, makes it an interesting subject for research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-bromo-5-chlorobenzaldehyde.
Reductive Amination: The aldehyde undergoes reductive amination with (S)-2-aminoethanol in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: The bromine and chlorine substituents can be replaced by other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethanone.
Reduction: Formation of (1S)-2-amino-1-(3-bromo-5-chlorocyclohexyl)ethan-1-ol.
Substitution: Formation of (1S)-2-amino-1-(3-methoxy-5-chlorophenyl)ethan-1-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound can be used as a ligand in receptor binding studies due to its ability to interact with various biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications in the development of pharmaceuticals. Its structural features make it a candidate for drug design and discovery, particularly in the development of compounds with specific receptor affinities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Wirkmechanismus
The mechanism of action of (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. The bromine and chlorine substituents can enhance its binding affinity through halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S)-2-amino-1-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride
- (1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethan-1-ol hydrochloride
- (1S)-2-amino-1-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride
Uniqueness
Compared to similar compounds, (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is unique due to the presence of both bromine and chlorine substituents on the aromatic ring. This combination can influence its reactivity and binding properties, making it distinct in terms of its chemical and biological behavior.
Eigenschaften
Molekularformel |
C8H10BrCl2NO |
|---|---|
Molekulargewicht |
286.98 g/mol |
IUPAC-Name |
(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9BrClNO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |
InChI-Schlüssel |
LLUYNNOFJULKMY-DDWIOCJRSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1Cl)Br)[C@@H](CN)O.Cl |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Br)C(CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




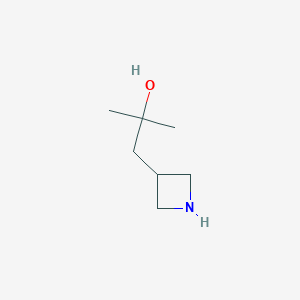
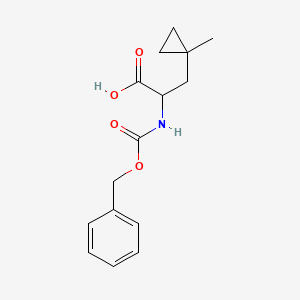

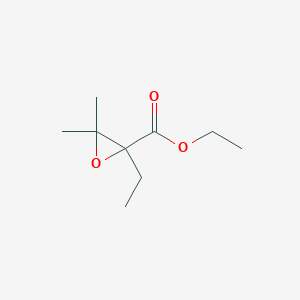
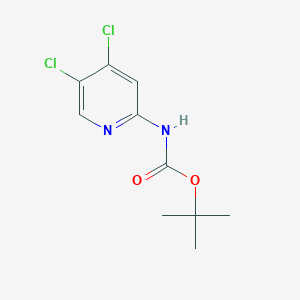
![3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13486398.png)
